![molecular formula C13H20O4 B13408566 methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate
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Overview
Description
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is an ester compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxypent-2-enyl group, and an acetate moiety. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a similar acetate group.
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid moiety
Uniqueness
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is unique due to its complex structure, which includes a cyclopentyl ring and a hydroxypent-2-enyl group. This complexity imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, C₁₃H₁₈O₃, and features a cyclopentane ring with various functional groups that contribute to its biological activity. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells.
- Mechanism : The compound’s hydroxyl group is believed to donate protons to free radicals, stabilizing them and reducing their reactivity.
- Findings : In vitro studies have shown that the compound effectively scavenges DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Case Study : A study conducted on murine models demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : The compound appears to inhibit NF-kB signaling pathways, which are critical in the inflammatory response.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate a promising spectrum of activity against both bacterial and fungal pathogens.
Cytotoxicity Studies
While exploring the therapeutic potential, it is also essential to assess cytotoxicity.
- Findings : Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective toxicity at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications.
- Cell Signaling Pathways : The compound modulates several key signaling pathways involved in cell survival and apoptosis.
- Gene Expression : It influences the expression levels of genes associated with oxidative stress response and inflammation.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2+ |
InChI Key |
XCZTYYQNVNLGKI-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)CC1CCC(=O)C1C/C=C/CCO |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1CC=CCCO |
Origin of Product |
United States |
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